amine CAS No. 1521849-73-9](/img/structure/B1467257.png)

[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine

Overview

Description

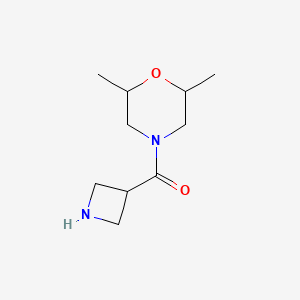

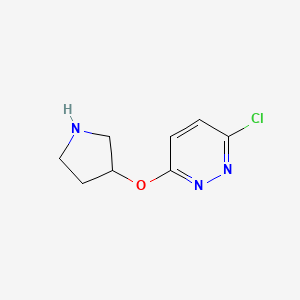

This compound, also known as 5-DBFPV, is a stimulant of the cathinone class that has been sold online as a designer drug . It is an analogue of MDPV where the methylenedioxyphenyl group has been replaced by dihydro benzofuran .

Synthesis Analysis

Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones .Molecular Structure Analysis

The molecular weight of this compound is 138.14 . The structure of benzofuran derivatives is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis

Benzofuran and its derivatives have shown significant antimicrobial activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature .Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been extensively studied for their potential anticancer properties. The structure–activity relationship (SAR) of these compounds reveals that they can be effective against various cancer cell lines. For instance, certain benzofuran derivatives have demonstrated significant inhibitory effects on human breast cancer cells (MCF-7) through MTT assays . The ability to design benzofuran derivatives with enhanced anticancer activity is a promising area of research, potentially leading to novel cancer therapies.

Antimicrobial Agents

The antimicrobial properties of benzofuran compounds are well-documented. They have been shown to possess strong antibacterial and antifungal activities, making them valuable in the development of new antimicrobial agents. The synthesis of benzofuran derivatives often involves strategies like one-pot etherification and dehydrative cyclization, which are crucial for creating compounds with high antimicrobial efficacy .

Drug Design and Medicinal Chemistry

The versatile chemical structure of benzofuran allows for the synthesis of a variety of derivatives with potential medicinal applications. Medicinal chemists utilize the benzofuran scaffold to design new drugs with improved efficacy and reduced side effects. The SAR studies of benzofuran derivatives guide the design of compounds with desired biological activities .

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they interact with multiple targets .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, indicating that they likely interact with and influence multiple biochemical pathways .

Result of Action

Benzofuran derivatives have been found to exhibit various biological activities, suggesting that they have multiple effects at the molecular and cellular levels .

Safety and Hazards

Future Directions

Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . There is a need to collect the latest information in this promising area to pave the way for future research .

properties

IUPAC Name |

1-(5-fluoro-2,3-dihydro-1-benzofuran-2-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-12-6-9-5-7-4-8(11)2-3-10(7)13-9/h2-4,9,12H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUABDXJCCYBSCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC2=C(O1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(5-Fluoro-2,3-dihydro-1-benzofuran-2-yl)methyl](methyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)

![[1-(Cyclopentylmethyl)azetidin-3-yl]methanol](/img/structure/B1467179.png)

![1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467181.png)

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(4-methylphenyl)ethan-1-one](/img/structure/B1467187.png)

![4-[3-(Hydroxymethyl)pyrrolidine-1-carbonyl]benzonitrile](/img/structure/B1467193.png)

![4-(chloromethyl)-1-[(3-methylphenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1467197.png)